Cas no 74290-67-8 (5-bromo-3-methyl-pyrazin-2-amine)
5-bromo-3-methyl-pyrazin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-5-bromo-3-methylpyrazine
- 2-Pyrazinamine,5-bromo-3-methyl-
- 5-bromo-3-methylpyrazin-2-amine
- VZZCBPAGRWGQDG-UHFFFAOYSA-N
- 5-bromo-3-methyl-pyrazin-2-amine
- 2-amino-5-bromo-3-methyl-pyrazine
- RP24795
- AB48639
- EN000815
- ST2409520
- AB0026519
- 5-BROMO-3-METHYL-PYRAZIN-2-YLAMINE
- W8203
- 4CH-
- FT-0648701
- SY067172
- EN300-114777
- AM10172
- J-507906
- 74290-67-8
- SCHEMBL1255045
- FS-2811
- CS-W019817
- MFCD08705773
- AKOS006290279
- 2-Pyrazinamine, 5-bromo-3-methyl-
- DTXSID10618014
- DA-19245
-
- MDL: MFCD08705773
- Inchi: 1S/C5H6BrN3/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,7,8)
- InChI Key: VZZCBPAGRWGQDG-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(C)=N1)N
Computed Properties
- Exact Mass: 186.97500
- Monoisotopic Mass: 186.975
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 98.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8
- XLogP3: 0.9
Experimental Properties
- Density: 1.7
- Boiling Point: 272.4°C at 760 mmHg
- Flash Point: 118.532 °C
- PSA: 51.80000
- LogP: 1.71090
5-bromo-3-methyl-pyrazin-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
5-bromo-3-methyl-pyrazin-2-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromo-3-methyl-pyrazin-2-amine Pricemore >>
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5-bromo-3-methyl-pyrazin-2-amine Suppliers
5-bromo-3-methyl-pyrazin-2-amine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 5-bromo-3-methyl-pyrazin-2-amine
Comprehensive Overview of 5-Bromo-3-methyl-pyrazin-2-amine (CAS No. 74290-67-8): Properties, Applications, and Research Insights
5-Bromo-3-methyl-pyrazin-2-amine (CAS No. 74290-67-8) is a specialized heterocyclic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This pyrazine derivative contains a bromine substituent at the 5-position and a methyl group at the 3-position, making it a valuable intermediate for synthesizing more complex molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting kinase inhibitors and antimicrobial agents.
The compound's molecular formula, C5H6BrN3, and molecular weight of 188.03 g/mol contribute to its reactivity in cross-coupling reactions, a hot topic in modern organic chemistry. Recent publications highlight its utility in Suzuki-Miyaura coupling, where the bromine atom serves as an excellent leaving group for palladium-catalyzed transformations. This aligns with the growing demand for sustainable synthetic methods, a frequently searched term in chemical databases.
From a physicochemical perspective, 5-Bromo-3-methyl-pyrazin-2-amine typically appears as a white to off-white crystalline powder with moderate solubility in polar organic solvents like DMSO or methanol. Its melting point ranges between 145-150°C, and it shows stability under standard laboratory conditions. These characteristics make it suitable for various high-throughput screening applications, another trending topic in pharmaceutical development.
In the context of drug design, this compound's pyrazine core mimics bioactive motifs found in FDA-approved drugs. Computational studies suggest its potential as a hydrogen bond donor/acceptor, crucial for target binding. This connects to popular searches about molecular docking and fragment-based drug discovery. Recent patent analyses reveal derivatives of 74290-67-8 being investigated for neurological and metabolic disorders.
The agrochemical industry also shows interest in 5-Bromo-3-methyl-pyrazin-2-amine as a precursor for crop protection agents. Its halogenated pyrazine structure aligns with current research into eco-friendly pesticides, addressing the global demand for sustainable agriculture solutions. This application resonates with frequently queried terms like "green chemistry in agriculture" and "low-residue pesticides".
Quality control of CAS No. 74290-67-8 typically involves HPLC purity analysis (>98%) and characterization by 1H/13C NMR spectroscopy. The compound's stability under various pH conditions makes it suitable for formulation studies, a key concern for pharmaceutical manufacturers. Storage recommendations usually suggest cool, dry environments in amber glass containers to prevent potential photodegradation.
Emerging research explores the compound's role in material science, particularly in designing organic semiconductors. The conjugated π-system of the pyrazine ring, combined with the electron-withdrawing bromine, creates interesting electronic properties. This intersects with trending searches about flexible electronics and OLED materials, demonstrating the compound's multidisciplinary relevance.
Safety assessments indicate that 5-Bromo-3-methyl-pyrazin-2-amine requires standard laboratory precautions, including proper ventilation and personal protective equipment. While not classified as highly hazardous, its material safety data sheet (MSDS) recommends handling protocols similar to other brominated aromatic compounds. This information addresses common queries about chemical handling best practices in research settings.
The global market for pyrazine derivatives like 74290-67-8 is expanding, driven by pharmaceutical R&D investments. Suppliers often provide custom synthesis services and bulk quantities, responding to the increasing demand for building blocks in medicinal chemistry. Price trends correlate with bromine availability and synthetic route optimization – topics frequently discussed in chemical economics forums.
Future research directions may explore the compound's potential in bioconjugation chemistry or as a ligand for transition metal catalysts. The presence of both nucleophilic (amine) and electrophilic (bromine) sites offers diverse functionalization possibilities. These applications connect with cutting-edge searches about click chemistry and catalytic C-H activation, positioning 5-Bromo-3-methyl-pyrazin-2-amine as a versatile research chemical.
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